molecular formula C12H6Cl4O B12661926 2,3',4,5'-Tetrachlorodiphenyl ether CAS No. 147102-64-5

2,3',4,5'-Tetrachlorodiphenyl ether

Cat. No.: B12661926
CAS No.: 147102-64-5
M. Wt: 308.0 g/mol
InChI Key: XORVNHCKWFPDLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,3’,4,5’-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers .

Scientific Research Applications

2,3’,4,5’-Tetrachlorodiphenyl ether has various applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in different chemical reactions.

    Biology: Research has focused on its potential toxic effects and its interaction with biological systems.

    Medicine: Studies have investigated its potential as a biomarker for exposure to polychlorinated compounds.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3’,4,5’-Tetrachlorodiphenyl ether involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to various biological effects, including changes in gene expression and disruption of cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

  • 2,4,4’,5-Tetrachlorodiphenyl ether
  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,4,4’,6-Tetrachlorodiphenyl ether

Comparison: 2,3’,4,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .

Properties

CAS No.

147102-64-5

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,3-dichloro-5-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H

InChI Key

XORVNHCKWFPDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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